3-Acetyl-1-(3-methylphenyl)thiourea
Description
Contextual Significance of Thiourea (B124793) Scaffolds in Synthetic and Applied Chemistry
Thiourea derivatives, organosulfur compounds characterized by the >NC(S)N< functional group, represent a cornerstone in modern chemical research. nih.govrsc.orgmdpi.com Their importance stems from their remarkable versatility as building blocks in organic synthesis, particularly for the creation of various heterocyclic compounds. nih.govrsc.orgresearchgate.net The presence of both nitrogen and sulfur atoms, which offer a multitude of bonding possibilities, makes their coordination chemistry with metal ions a significant area of study. nih.govrsc.orgrsc.org This has led to the development of numerous transition metal complexes with unique properties. rsc.org
Beyond their role in synthesis, thiourea scaffolds are renowned for a wide spectrum of biological activities. mdpi.com These include applications as antibacterial, antifungal, antiviral, anticancer, antitumor, antimalarial, and enzyme inhibitory agents. nih.govrsc.orgnih.govdergipark.org.trnih.govmdpi.comdergipark.org.tr The structural flexibility of the thiourea core allows for extensive modifications, enabling scientists to design new derivatives with enhanced pharmacological properties. nih.govrsc.org In the realm of materials science, these compounds are utilized as chemosensors, flame retardants, antioxidants, and polymers. nih.govrsc.org Furthermore, their utility extends to agriculture, where certain derivatives function as herbicides and insect growth regulators. researchgate.net
Classification and Structural Features of 1-Acyl-3-Substituted Thioureas
Within the large family of thiourea derivatives, 1-acyl-3-substituted thioureas are a prominent class. conicet.gov.ar Their general structure is defined by the formula [R¹C(O)NHC(S)NR²R³], where an acyl group is attached to one nitrogen atom and various substituents can be placed on the other. rsc.org Depending on the number of substituents on the nitrogen atoms, thioureas can be broadly classified as mono-, di-, tri-, or tetra-substituted. researchgate.netconicet.gov.ar
The spatial arrangement of the acyl and thiocarbonyl groups is another critical structural aspect. The conformation around the central -C(O)NHC(S)N- core can vary, with the amide C=O and thiocarbonyl C=S groups adopting either syn or anti positions relative to each other. nih.govresearchgate.net This conformational flexibility, combined with the presence of both hard (oxygen) and soft (sulfur) donor atoms, makes acylthioureas exceptionally versatile ligands for forming metal complexes. rsc.org
| Classification of Thiourea Derivatives | General Structure | Description |
| Monosubstituted | R-NH-C(S)-NH₂ | One hydrogen atom on one nitrogen is replaced by a substituent (R). |
| Disubstituted | R-NH-C(S)-NH-R' or R₂N-C(S)-NH₂ | Can be symmetrically or asymmetrically substituted on the nitrogens. |
| Trisubstituted | R₂N-C(S)-NH-R' | Three hydrogen atoms are replaced by substituents. |
| Tetrasubstituted | R₂N-C(S)-N(R')₂ | All four hydrogen atoms are replaced by substituents. |
| 1-Acyl-3-Substituted | R¹C(O)NHC(S)NHR² | A specific class with an acyl group on one nitrogen and a substituent on the other. |
Rationale for Focused Research on 3-Acetyl-1-(3-methylphenyl)thiourea within the Thiourea Class
The specific investigation of this compound is driven by the systematic effort to understand how subtle changes in molecular structure influence conformation and crystal packing. This compound is part of a broader study on the effects of substituents on the structures of N-(aryl)-amides. nih.govresearchgate.net By analyzing molecules where the position of a substituent on the phenyl ring is varied (e.g., ortho-, meta-, or para-), researchers can elucidate fundamental structure-property relationships.
The synthesis of this compound involves the reaction of acetyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in situ acetyl isothiocyanate, which then reacts with 3-methylaniline. nih.gov
Crystallographic analysis provides precise data on its molecular architecture. nih.govresearchgate.net A key finding is the anti conformation between the two N-H bonds and also between the amide C=O and the thiocarbonyl C=S groups. nih.govresearchgate.net The molecule features an intramolecular N-H···O hydrogen bond, which creates a stable S(6) ring motif. nih.govresearchgate.net In the crystal lattice, molecules are interconnected through N-H···S and N-H···O hydrogen bonds, forming a layered structure. nih.gov
The rationale for focusing on this specific isomer is to compare its structural parameters with its counterparts, such as 3-acetyl-1-(2-methylphenyl)thiourea. nih.govresearchgate.net For instance, in this compound, the N-H bond adjacent to the phenyl ring is syn to the meta-positioned methyl group. nih.govresearchgate.net Such detailed conformational analyses are crucial for designing molecules with specific three-dimensional shapes and functionalities for applications in materials science and medicinal chemistry.
| Crystallographic Data for this compound | |
| Molecular Formula | C₁₀H₁₂N₂OS nih.gov |
| Molecular Weight | 208.29 g/mol nih.gov |
| Crystal System | Monoclinic nih.gov |
| Key Conformations | C=O and C=S groups are anti to each other. nih.govresearchgate.net |
| The two N-H bonds are anti to each other. nih.govresearchgate.net | |
| Intramolecular Bonding | N-H···O hydrogen bond forming an S(6) ring motif. nih.govresearchgate.net |
| Intermolecular Bonding | N-H···S and N-H···O hydrogen bonds. nih.gov |
| Dihedral Angle | 14.30 (7)° between the phenyl ring and the N1/C7/N2/C8/O1/C9 side chain. nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-3-5-9(6-7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDTXFDQFCBIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Acetyl 1 3 Methylphenyl Thiourea
Established Synthetic Pathways and Reaction Conditions
The most established method for synthesizing 3-Acetyl-1-(3-methylphenyl)thiourea is a one-pot reaction involving three key starting materials. This approach is noted for its straightforward procedure and accessible reagents.
The reaction sequence begins with the dropwise addition of a solution of acetyl chloride in acetone (B3395972) to a suspension of ammonium (B1175870) thiocyanate (B1210189), also in acetone. nih.govresearchgate.net The mixture is heated under reflux for approximately 30 minutes to facilitate the formation of acetyl isothiocyanate. nih.govresearchgate.net After this stage, the reaction is cooled before the addition of 3-methylaniline. The mixture is then returned to reflux and heated for several hours to drive the reaction to completion. nih.govresearchgate.net
For the synthesis of this compound, an equimolar stoichiometry of the three main reactants is typically used. nih.govresearchgate.net A common scale for this reaction involves using 0.10 moles of acetyl chloride, 0.10 moles of ammonium thiocyanate, and 0.10 moles of 3-methylaniline. nih.govresearchgate.net
Acetone is the designated solvent for this synthetic pathway, serving to dissolve the reactants and facilitate the reaction. nih.govresearchgate.net The use of anhydrous acetone is often preferred to prevent the hydrolysis of the highly reactive acetyl chloride. rsc.org The total volume of acetone is divided among the reactants to ensure proper mixing and reaction conditions. nih.govresearchgate.net
Table 1: Reaction Conditions for the Synthesis of this compound nih.govresearchgate.net
| Parameter | Value |
| Reactant 1 | Acetyl Chloride (0.10 mol) |
| Reactant 2 | Ammonium Thiocyanate (0.10 mol) |
| Reactant 3 | 3-Methylaniline (0.10 mol) |
| Solvent | Acetone |
| Initial Reflux Time | 30 minutes |
| Final Reflux Time | 3 hours |
Following the completion of the reaction, the mixture is poured into acidified cold water. nih.govresearchgate.net This procedure causes the crude this compound to precipitate out of the solution as a solid. This solid is then collected for further purification.
The primary method for purifying the crude product is recrystallization. nih.govresearchgate.net Acetonitrile (B52724) is an effective solvent for this purpose; the crude solid is dissolved in hot acetonitrile and allowed to cool slowly. nih.govresearchgate.net This process yields the purified compound as crystals. nih.gov For obtaining single crystals suitable for X-ray diffraction studies, a slow evaporation of the acetonitrile solution at room temperature can be employed. nih.govresearchgate.net The purity of the final product is often confirmed by its constant melting point and spectroscopic analysis. nih.govresearchgate.net In some cases, ethyl acetate (B1210297) has also been used for recrystallization of similar acylthiourea compounds. researchgate.netnih.govresearchgate.net
Alternative Synthetic Routes for Acylthiourea Analogues
While the above method is specific to this compound, the broader class of acylthiourea compounds can be synthesized through several related approaches. These alternative routes offer versatility in creating a library of analogues.
The use of isothiocyanates is a cornerstone in the synthesis of thiourea (B124793) derivatives. nih.govrsc.orgmdpi.com This approach can be broadly categorized into two main strategies. The most common method involves the in situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a suitable solvent like acetone or acetonitrile. rsc.orgnih.gov This reactive intermediate is not isolated but is immediately treated with a primary or secondary amine, which undergoes a nucleophilic addition to the central carbon of the isothiocyanate group to yield the N-acylthiourea derivative. nih.govnih.gov
Alternatively, stable isothiocyanates can be reacted directly with amines. nih.gov This method is particularly useful when the desired isothiocyanate is commercially available or can be synthesized and isolated separately. nih.gov The reaction of an amine with an isothiocyanate is a versatile and high-yielding method for producing unsymmetrically substituted thioureas. organic-chemistry.org
Condensation reactions involving acyl halides (most commonly acyl chlorides) are a fundamental and widely used method for preparing acylthioureas. rsc.org This process is essentially the first step of the established pathway for this compound. nih.gov An acyl chloride is treated with a source of thiocyanate ion, which acts as a nucleophile, displacing the chloride and forming the acyl isothiocyanate intermediate. mdpi.commdpi.com
Table 2: Overview of General Synthetic Strategies for Acylthiourea Analogues
| Strategy | Key Reactants | Intermediate | Key Features |
| Isothiocyanate-Mediated (in situ) | Acyl Chloride, Thiocyanate Salt, Amine | Acyl Isothiocyanate | One-pot synthesis, versatile for creating libraries of compounds. rsc.orgnih.gov |
| Isothiocyanate-Mediated (direct) | Pre-formed Isothiocyanate, Amine | None | High-yielding for unsymmetrical thioureas when isothiocyanate is available. nih.govorganic-chemistry.org |
| Acyl Halide Condensation | Acyl Halide, Thiocyanate Salt, Amine | Acyl Isothiocyanate | A fundamental and widely applicable method for acylthiourea synthesis. mdpi.comdergipark.org.tr |
Reaction Yield Optimization and Purity Assessment Methodologies
The successful synthesis of this compound relies on controlled reaction conditions and rigorous purification methods to ensure both high yield and purity. Optimization strategies focus on key reaction parameters, while a combination of analytical techniques is employed to verify the identity and cleanliness of the final product.
Reaction Yield Optimization
The primary synthesis of this compound involves a multi-step, one-pot reaction. nih.govresearchgate.net Initially, an acetone solution of acetyl chloride is added dropwise to a suspension of ammonium thiocyanate in acetone. nih.gov This mixture is refluxed to facilitate the formation of an acyl isothiocyanate intermediate. mdpi.com Following this, a solution of 3-methylaniline in acetone is introduced, and the mixture is refluxed for an extended period to complete the reaction. nih.govresearchgate.net The crude product is then precipitated by pouring the reaction mixture into acidified cold water. nih.gov
Optimizing the yield of this reaction involves careful control over several factors. The reaction time and temperature are critical; the initial reflux is typically maintained for around 30 minutes, followed by a second reflux of approximately 3 hours after the addition of the amine. nih.govresearchgate.net The stoichiometry of the reactants is generally kept at equimolar ratios to ensure complete conversion. nih.govresearchgate.net
A crucial step for maximizing the isolated yield of the pure compound is the final purification process. Recrystallization is the most cited method for purifying the precipitated solid. nih.govresearchgate.net Using a suitable solvent, such as acetonitrile, allows for the removal of unreacted starting materials and by-products, resulting in a product with a constant melting point, which indicates high purity. nih.govresearchgate.net The choice of solvent and recrystallization technique is paramount in obtaining a high yield of the desired compound. mdpi.com While acetone is used for the reaction itself, other solvents like dimethylformamide have been used in similar thiourea syntheses. nih.gove3s-conferences.org
Interactive Table: Reaction Parameter Optimization Below is a summary of key parameters that can be adjusted to optimize the reaction yield for thiourea derivatives.
| Parameter | Condition for this compound | General Optimization Strategies |
| Reactants | Acetyl chloride, Ammonium thiocyanate, 3-methylaniline nih.gov | Varying substituents on the aniline (B41778) or acyl chloride. |
| Stoichiometry | Equimolar amounts (0.10 mol) of reactants. nih.govresearchgate.net | Adjusting reactant ratios to drive equilibrium. mdpi.com |
| Solvent | Acetone for the reaction; Acetonitrile for recrystallization. nih.govresearchgate.net | Testing different solvents (e.g., ethanol, DMF) to improve solubility and reaction rates. mdpi.come3s-conferences.org |
| Temperature | Initial reflux (30 min), followed by a second reflux (3 h). nih.govresearchgate.net | Modifying temperature to control reaction kinetics and minimize side reactions. e3s-conferences.org |
| Purification | Precipitation in cold water followed by recrystallization. nih.gov | Employing different recrystallization solvents or chromatographic techniques. mdpi.comdergipark.org.tr |
Purity Assessment Methodologies
A comprehensive assessment of purity is essential to confirm the synthesis of this compound. Multiple analytical methods are used to characterize the compound and verify its purity.
The most fundamental purity check mentioned in the synthesis is recrystallization to a constant melting point . researchgate.net This technique ensures that the isolated substance is a single, pure compound.
Infrared (IR) Spectroscopy is a key method used to characterize the final product. nih.govresearchgate.net The presence of characteristic absorption bands confirms the formation of the desired functional groups. For this compound, specific stretches are observed for N-H (3163.7 cm⁻¹), C=O (1690.0 cm⁻¹), C-N (1269.5 cm⁻¹), and C=S (693.3 cm⁻¹) bonds. nih.govresearchgate.net
Other common analytical techniques used for the characterization and purity assessment of related thiourea derivatives include Thin-Layer Chromatography (TLC) to monitor reaction progress and check for impurities, Elemental Analysis to confirm the empirical formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to provide detailed information about the molecular structure. dergipark.org.trekb.eg
Interactive Table: Purity Assessment Techniques The table below outlines the methodologies used to assess the purity of this compound and related compounds.
| Methodology | Purpose | Findings for this compound / Related Compounds |
| Melting Point Analysis | Assess purity; a sharp, constant melting point indicates a pure compound. | The compound was recrystallized to a constant melting point. nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Identify functional groups present in the molecule. | Characteristic absorption bands confirmed the structure. nih.govresearchgate.net |
| Single-Crystal X-ray Diffraction | Determine the precise three-dimensional molecular structure. | Confirmed the structure and conformation of the compound. nih.govresearchgate.net |
| Thin-Layer Chromatography (TLC) | Check for the presence of impurities and monitor reaction completion. | Used for purity checks in the synthesis of other thioureas. dergipark.org.tr |
| Elemental Analysis | Confirm the elemental composition and empirical formula. | Used to verify the identity of newly synthesized thioureas. dergipark.org.tr |
| Nuclear Magnetic Resonance (NMR) | Elucidate the detailed molecular structure in solution. | ¹H and ¹³C NMR are standard for characterizing new thiourea derivatives. ekb.eg |
Advanced Structural Characterization of 3 Acetyl 1 3 Methylphenyl Thiourea
Single Crystal X-ray Diffraction Analysis
The three-dimensional arrangement of atoms and molecules in the crystalline state of 3-Acetyl-1-(3-methylphenyl)thiourea has been determined with high precision using single-crystal X-ray diffraction at a temperature of 295 K. nih.gov The analysis of a prism-like yellow single crystal grown from an acetonitrile (B52724) solution allowed for a detailed characterization of its structural features. nih.gov
Crystallographic System and Space Group Determination
The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. nih.gov The specific space group was determined to be P2₁/c. researchgate.net This space group indicates a centrosymmetric crystal structure. The detailed crystallographic data are summarized in the table below. nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂OS |
| Molecular Weight (Mr) | 208.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.6841 (9) Å |
| b | 14.943 (1) Å |
| c | 9.5358 (9) Å |
| α | 90° |
| β | 107.49 (1)° |
| γ | 90° |
| Volume (V) | 1044.32 (18) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature (T) | 295 K |
| Radiation Type | Mo Kα |
| Density (calculated, Dx) | 1.325 Mg m⁻³ |
This table presents the fundamental crystallographic parameters for this compound as determined by single-crystal X-ray diffraction. nih.govresearchgate.net
Molecular Conformation and Stereochemical Aspects
The single-crystal X-ray diffraction data allows for a detailed examination of the molecule's three-dimensional shape, including the orientation of its various functional groups and fragments.
The relative orientation of the two N—H bonds within the thiourea (B124793) backbone is a key conformational feature. In the crystal structure of this compound, the two N—H bonds adopt an anti conformation relative to each other. nih.govresearchgate.net Furthermore, the N—H bond adjacent to the phenyl ring is positioned syn with respect to the methyl group at the meta-position of the ring. nih.govresearchgate.net
The conformation between the acetyl group's carbonyl oxygen (C=O) and the thiourea's thiocarbonyl sulfur (C=S) is also anti. nih.govresearchgate.net This places the two doubly bonded atoms on opposite sides of the central C—N bond, which is a common low-energy conformation.
The orientation of the side chain relative to the m-methylphenyl ring is defined by specific torsion angles. nih.govresearchgate.net The dihedral angle between the plane of the phenyl ring and the mean plane of the side chain (defined by atoms N1/C7/N2/C8/O1/C9) is relatively small, indicating a somewhat planar relationship between these two molecular fragments. nih.govresearchgate.net
| Angle Type | Atoms Involved | Value (°) |
| Torsion Angle | C2—C1–N1—C7 | -168.76 (14) |
| Torsion Angle | C6—C1–N1—C7 | 14.71 (24) |
| Dihedral Angle | Phenyl Ring // Side Chain | 14.30 (7) |
This table details the key torsion and dihedral angles that define the molecular conformation of this compound. nih.govresearchgate.net
Intramolecular Hydrogen Bonding Interactions
| Interaction (D–H···A) | D-H (Å) | H···A (Å) | D···A (Å) | **D–H···A (°) | Graph Set |
| N2–H2···O1 | 0.86 (2) | 2.15 (2) | 2.659 (2) | 119 (2) | S(6) |
This table summarizes the geometric parameters of the intramolecular hydrogen bond observed in the crystal structure of this compound.
Identification of Hydrogen Bond Donors and Acceptors
In the molecular structure of this compound, the primary hydrogen bond donors are the two amine (N-H) groups. The acetyl group's carbonyl oxygen (C=O) and the thiourea group's sulfur atom (C=S) serve as the principal hydrogen bond acceptors. nih.govresearchgate.netlookchem.com A notable feature is the bifurcated nature of the amide oxygen, which simultaneously participates in both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net
Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly
The individual molecules of this compound assemble into a complex supramolecular structure through a network of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions define the crystal packing and the macroscopic properties of the compound.
N—H···S Hydrogen Bonds and Associated Motifs (e.g., R22(12) motif)
The thiourea sulfur atom acts as a hydrogen bond acceptor, linking molecules through N—H···S interactions. nih.govresearchgate.net These bonds form a dimeric structure characterized by an R22(12) graph-set motif. nih.govdoaj.orgresearchgate.net In this arrangement, two molecules are connected through two N—H···S hydrogen bonds, creating a 12-membered ring. This centrosymmetric dimer is a common feature in the crystal structures of many thiourea derivatives. mersin.edu.tr
N—H···O Hydrogen Bonds and Associated Motifs (e.g., C(4) motif)
In addition to the intramolecular bond, the amide oxygen atom also accepts a hydrogen bond from an NH group of an adjacent molecule. nih.govresearchgate.net This intermolecular N—H···O interaction results in the formation of a chain structure. nih.govresearchgate.net Using graph-set notation, this specific interaction is described as a C(4) motif, where molecules are linked into chains propagating along the nih.gov crystal axis. nih.govresearchgate.net
Formation of Layered Structures and Polymeric Chains
The combination of the N—H···S and N—H···O intermolecular hydrogen bonds leads to the formation of a well-defined layered structure. nih.govresearchgate.net The N—H···O interactions first generate one-dimensional polymeric chains. nih.govresearchgate.net These chains are then interlinked by the N—H···S hydrogen bonds, which form the R22(12) dimers, ultimately extending the structure into a two-dimensional layer. nih.govresearchgate.net In the related compound, 3-Acetyl-1-(2-methylphenyl)thiourea, similar interactions create polymeric chains extending along the researchgate.net direction. nih.govrsc.org
Comparative Structural Analysis with Isomeric and Substituted Thiourea Derivatives
Influence of Substituent Position (e.g., ortho-, meta-, para-methylphenyl) on Molecular Conformation and Crystal Packing
The location of the methyl group on the phenyl ring—ortho, meta, or para—profoundly impacts the molecular conformation, particularly the rotational orientation of the phenyl ring relative to the acetylthiourea side chain. This, in turn, dictates the efficiency of the crystal packing.
In This compound (the meta-isomer), the molecule adopts a relatively planar conformation. The dihedral angle between the mean plane of the benzene (B151609) ring and the acetylthiourea side chain is a mere 14.30(7)°. nih.govconicet.gov.arresearchgate.net This planarity is facilitated by the syn conformation of the N-H bond adjacent to the phenyl ring with respect to the meta-methyl group. nih.govconicet.gov.ar Within the side chain, the amide C=O and thiourea C=S bonds are oriented anti to each other, a common feature in such derivatives. nih.govconicet.gov.arresearchgate.net
Conversely, the steric hindrance introduced by the methyl group in the ortho position forces a dramatic conformational shift in 3-Acetyl-1-(2-methylphenyl)thiourea (the ortho-isomer). Here, the dihedral angle between the toluene (B28343) group and the N-carbamothioylacetamide moiety is 78.75(5)°. nih.govresearchgate.net This significant twist is a direct consequence of the steric repulsion between the ortho-methyl group and the thiourea moiety. In this isomer, the N-H bond adjacent to the phenyl ring adopts an anti conformation relative to the ortho-methyl group. conicet.gov.ar Despite this major difference in torsion, the core conformation of the side chain remains consistent, with the C=O and C=S bonds in an anti orientation, similar to the meta-isomer. conicet.gov.ar
Detailed crystallographic data for 3-Acetyl-1-(4-methylphenyl)thiourea (the para-isomer) was not available in the searched literature, preventing a direct comparison. However, based on general principles of crystal engineering, the absence of steric hindrance at the para position would likely allow for a conformation more similar to the meta-isomer, potentially favoring a high degree of planarity to maximize packing efficiency.
This positional isomerism directly affects the crystal lattice. The nearly planar structure of the meta-isomer allows for the formation of layered structures. nih.govconicet.gov.ar The twisted conformation of the ortho-isomer results in a different packing arrangement, forming polymeric chains. nih.govresearchgate.net
| Compound Name | Substituent Position | Dihedral Angle (Phenyl vs. Side Chain) | Key Conformation Feature |
| This compound | meta | 14.30(7)° nih.govconicet.gov.ar | N-H bond is syn to the methyl group conicet.gov.ar |
| 3-Acetyl-1-(2-methylphenyl)thiourea | ortho | 78.75(5)° nih.govresearchgate.net | N-H bond is anti to the methyl group conicet.gov.ar |
| 3-Acetyl-1-(4-methylphenyl)thiourea | para | Data not available | - |
Comparison of Hydrogen Bonding Patterns across Analogues
Hydrogen bonding is a determinative force in the crystal architecture of acetylthiourea derivatives. Both intramolecular and intermolecular hydrogen bonds are crucial in stabilizing the conformation and defining the supramolecular assembly.
A common feature across the studied isomers is the presence of a strong intramolecular N—H···O hydrogen bond . This interaction occurs between the acetyl oxygen atom and the hydrogen of the N-H group of the thiourea core, forming a characteristic six-membered pseudo-ring known as an S(6) graph-set motif. nih.govconicet.gov.arnih.govresearchgate.netresearchgate.net This intramolecular bond is a dominant factor in maintaining the planarity and rigidity of the acetylthiourea fragment in all the derivatives.
The intermolecular hydrogen bonding schemes, however, show significant variation, driven by the conformational differences discussed previously.
For This compound , the amide oxygen, already acting as an acceptor in the intramolecular bond, also participates in an intermolecular N—H···O hydrogen bond, creating a C(4) chain motif. nih.govconicet.gov.ar Furthermore, molecules are linked into layered structures through N—H···S hydrogen bonds, which form a larger R²₂(12) ring motif. nih.govconicet.gov.ar
In contrast, the crystal structure of 3-Acetyl-1-(2-methylphenyl)thiourea is characterized by the formation of dimers through pairs of N—H···S hydrogen bonds, which generate a classic R²₂(8) loop. nih.govresearchgate.net These dimers are further interlinked by N—H···O hydrogen bonds, resulting in polymeric chains that extend along the direction. nih.govresearchgate.net Some analyses also describe an additional centrosymmetric four-membered ring motif involving O-H···O interactions that contributes to the chain formation. nih.gov
These distinct patterns underscore how the methyl group's position indirectly orchestrates the entire supramolecular assembly. By forcing a conformational twist in the ortho-isomer, it precludes the packing arrangement seen in the meta-isomer and favors a different, yet equally stable, network of hydrogen bonds. The interplay between the intramolecular S(6) ring and the various intermolecular N—H···S and N—H···O synthons dictates the final crystal architecture.
| Compound Name | Intramolecular H-Bond Motif | Intermolecular H-Bond Motifs | Supramolecular Structure |
| This compound | S(6) (N—H···O) nih.govconicet.gov.ar | C(4) (N—H···O) and R²₂(12) (N—H···S) nih.govconicet.gov.ar | Layered Structure nih.govconicet.gov.ar |
| 3-Acetyl-1-(2-methylphenyl)thiourea | S(6) (N—H···O) nih.govresearchgate.net | R²₂(8) (N—H···S) and additional N—H···O links nih.govresearchgate.net | Polymeric Chains nih.govresearchgate.net |
| 3-Acetyl-1-(4-methylphenyl)thiourea | Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Investigations of 3 Acetyl 1 3 Methylphenyl Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and electronic properties. For 3-Acetyl-1-(3-methylphenyl)thiourea, these methods, particularly Density Functional Theory (DFT), are invaluable.
DFT has become a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. Studies on similar acylthiourea derivatives frequently employ the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31G* to achieve reliable results. nih.govnih.gov
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.
The resulting optimized geometry can be validated by comparing it with experimental data from techniques like X-ray crystallography. For this compound, single-crystal X-ray diffraction has provided precise experimental geometric parameters. nih.govresearchgate.net A successful DFT calculation would aim to reproduce these experimental values closely.
Key conformational features of this compound identified from crystallographic data include:
The two N-H bonds are in an anti conformation relative to each other. nih.govresearchgate.net
The amide C=O and thiourea (B124793) C=S bonds are also anti to one another. nih.govresearchgate.net
An intramolecular N-H···O hydrogen bond is present, which forms a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.net
The dihedral angle, which describes the twist between the phenyl ring and the acetylthiourea side chain, is reported to be 14.30 (7)°. nih.govresearchgate.net
In the crystal lattice, molecules are further linked by intermolecular N-H···S and N-H···O hydrogen bonds, forming a layered structure. nih.gov
Table 1: Selected Experimental Geometric Parameters for this compound from X-ray Crystallography This table presents a selection of bond lengths and angles from the experimental crystal structure, which serve as a benchmark for theoretical calculations. The specific atom numbering corresponds to the published crystallographic information.
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths | Torsion Angles | ||
| C7-S1A | 1.661 (3) | C2-C1-N1-C7 | -168.76 (14) |
| C8-O1 | 1.221 (2) | C6-C1-N1-C7 | 14.71 (24) |
| C7-N1 | 1.382 (2) | C1-N1-C7-N2 | 178.60 (15) |
| C7-N2 | 1.372 (2) | N1-C7-N2-C8 | -4.4 (3) |
| C8-N2 | 1.398 (2) | C7-N2-C8-O1 | 1.3 (3) |
| Bond Angles | C7-N2-C8-C9 | -178.02 (17) | |
| N1-C7-N2 | 115.89 (16) | ||
| O1-C8-N2 | 122.18 (17) | ||
| C7-N2-C8 | 127.32 (15) | ||
| Data sourced from Gowda et al. (2012). nih.govresearchgate.net |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com
HOMO: Represents the ability of a molecule to donate an electron. A higher energy HOMO indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower energy LUMO indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.gov
In related thiourea compounds, the HOMO is typically distributed over the electron-rich thiourea core and the phenyl ring, while the LUMO is often localized on the electron-withdrawing acetyl group. nih.gov The energy gap for similar thiourea derivatives has been reported in the range of 0.058 to 0.114 eV. nih.gov
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify reactivity:
Table 2: Global Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. researchgate.net |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. irjweb.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. irjweb.com Hard molecules have a large HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. nih.gov Soft molecules have a small HOMO-LUMO gap. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. irjweb.com |
These indices provide a theoretical framework for predicting how this compound might behave in chemical reactions.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density of a molecule. It is an essential tool for identifying the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. acs.org
Red/Yellow Regions: Indicate areas of high electron density and negative electrostatic potential. These are nucleophilic sites, prone to attracting electrophiles. In this compound, these regions are expected around the highly electronegative oxygen and sulfur atoms.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are electrophilic sites, susceptible to nucleophilic attack. These regions are typically found around the acidic protons of the N-H groups.
Green Regions: Represent areas of neutral potential.
The MEP map for this compound would visually confirm the sites involved in the intra- and intermolecular hydrogen bonds observed in its crystal structure, with the positive potential on the N-H protons interacting with the negative potential on the oxygen and sulfur atoms. nih.govacs.org
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions
While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation would model the movements of the atoms in this compound in a simulated environment, such as in a solvent, at a specific temperature.
The primary goals of MD simulations for this compound would be to:
Assess Conformational Stability: To verify if the minimum-energy conformation predicted by DFT remains stable over time or if the molecule samples other low-energy conformations. This is particularly relevant for the flexible bonds in the side chain.
Analyze Hydrogen Bonding: To study the dynamics of the intra- and intermolecular hydrogen bonds. MD can reveal the strength, persistence, and lifetime of these bonds, providing a more realistic picture of the interactions that hold the crystal lattice together. nih.gov
Spectroscopic Feature Prediction and Validation (e.g., Vibrational Frequencies)
Computational methods can predict spectroscopic properties, such as the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. By performing a frequency calculation on the DFT-optimized geometry, a set of theoretical vibrational modes can be obtained.
These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for approximations in the theoretical model and effects of anharmonicity. researchgate.net The scaled frequencies can then be compared directly with experimental FT-IR data. A strong correlation between the predicted and observed spectra helps to validate the accuracy of the computed molecular structure.
The experimental study of this compound reported several characteristic IR absorption bands. nih.gov A computational frequency analysis would aim to assign these bands to specific atomic motions within the molecule.
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies
| Experimental IR Absorption (cm⁻¹) nih.gov | Vibrational Mode | Expected Theoretical Correlation |
| 3163.7 | N-H Stretching | A scaled calculated frequency should appear in this region corresponding to the stretching of the N-H bonds. |
| 1690.0 | C=O Stretching | The strong carbonyl stretch is a key feature that should be accurately predicted by the calculation. |
| 1269.5 | C-N Stretching | This band relates to the stretching of the carbon-nitrogen single bonds in the thiourea backbone. |
| 693.3 | C=S Stretching | The thione group stretch, which typically appears at a lower frequency than a carbonyl stretch. |
Coordination Chemistry of 3 Acetyl 1 3 Methylphenyl Thiourea
Ligand Characteristics and Multidentate Coordination Potential
The crystal structure of the free ligand, C₁₀H₁₂N₂OS, reveals key conformational features. The two N-H bonds are in an anti-conformation to each other, as are the amide C=O and the thiocarbonyl C=S groups. nih.govnih.govresearchgate.net An important feature is the intramolecular N-H···O hydrogen bond, which creates a stable six-membered ring motif, often denoted as an S(6) ring. nih.govnih.govresearchgate.net This pre-organized conformation can influence how the ligand presents its donor atoms to a metal center.
The coordination potential of 3-Acetyl-1-(3-methylphenyl)thiourea stems from the presence of multiple donor atoms: the carbonyl oxygen (O), the thiocarbonyl sulfur (S), and two nitrogen atoms (N) within the thiourea (B124793) backbone. sphinxsai.com These atoms are considered nucleophilic electron-donor centers. sphinxsai.com The presence of both hard (O, N) and soft (S) donor sites makes these ligands particularly versatile, allowing them to coordinate with a wide range of metal ions. rsc.org
The specific binding mode is often determined by the nature of the metal ion according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions are expected to preferentially bind to the hard oxygen or nitrogen atoms, while soft metal ions would favor coordination with the soft sulfur atom. This versatility allows for the formation of a diverse array of metal complexes with varied structures and properties. rsc.orgsphinxsai.com
The arrangement of the donor atoms in this compound allows for several coordination modes, including chelation and bridging.
Chelation: The ligand can act as a bidentate chelating agent, forming a stable ring structure with a metal ion. The most common chelation mode involves the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-chelation). This forms a six-membered chelate ring, a stable arrangement in coordination chemistry. The intramolecular hydrogen bond observed in the free ligand suggests a predisposition for this O,S-bidentate coordination. researchgate.netresearchgate.net
Bridging: In polynuclear complexes, the ligand can act as a bridging ligand, connecting two or more metal centers. This can occur through various combinations of its donor atoms, leading to the formation of extended one-, two-, or three-dimensional structures. For instance, in the solid state, molecules of the related compound 3-acetyl-1-(2-methylphenyl)thiourea are linked into dimers through N-H···S hydrogen bonds, forming R²₂(8) ring motifs, which suggests a potential for the sulfur atom to engage in bridging interactions. researchgate.net
The specific mode of coordination—monodentate, bidentate chelating, or bridging—depends on several factors, including the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere. conicet.gov.arrsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand itself is synthesized by reacting acetyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate in situ, which is then reacted with 3-methylaniline. nih.gov The resulting precipitate is then purified by recrystallization. nih.gov
General synthetic routes for analogous thiourea-metal complexes involve dissolving the thiourea ligand and a metal salt, such as a metal halide or acetate (B1210297), in a solvent like ethanol, acetone (B3395972), or methanol. nih.govksu.edu.tr The mixture is often stirred at room temperature or refluxed for a period to ensure the completion of the reaction. researchgate.netksu.edu.tr The resulting metal complex can then be isolated as a precipitate and purified.
The characterization of these newly synthesized complexes relies on a suite of analytical techniques:
Spectroscopic Methods: Infrared (IR) spectroscopy is crucial for determining the coordination mode. A shift in the stretching frequencies of the C=O, C=S, and N-H groups upon complexation provides direct evidence of the involvement of these groups in bonding to the metal ion. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the ligand within the complex in solution. nih.govmdpi.com
Elemental Analysis: This technique determines the carbon, hydrogen, and nitrogen content of the complex, which helps in confirming its empirical formula. ksu.edu.tr
| Technique | Information Obtained | Reference |
| Infrared (IR) Spectroscopy | Identifies functional groups (C=O, C=S, N-H) and indicates their involvement in coordination through frequency shifts. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of the ligand in solution and confirms its integrity upon complexation. | nih.govmdpi.com |
| Elemental Analysis | Determines the elemental composition (C, H, N) to verify the stoichiometry of the complex. | ksu.edu.tr |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, angles, and coordination geometry. | researchgate.netksu.edu.tr |
Structural Elucidation of Metal-Thiourea Complexes
While the specific crystal structure of a metal complex of this compound is not detailed in the provided search results, extensive studies on related acylthiourea complexes provide a clear picture of their likely structural features. rsc.orgresearchgate.net
X-ray diffraction studies on complexes of similar ligands reveal that the coordination geometry is highly dependent on the metal ion. For instance, square planar or pseudo-tetrahedral "piano-stool" geometries are common for Pt(II) and Ru(II) complexes, respectively. rsc.org In many cases, the acylthiourea ligand coordinates in a bidentate fashion through the carbonyl oxygen and the thiocarbonyl sulfur atoms. rsc.org
The crystal structure of the free ligand this compound shows a dihedral angle of 14.30(7)° between the phenyl ring and the side chain. nih.govnih.gov Upon coordination, this conformation is likely to change to accommodate the geometric requirements of the metal ion. In the solid state, the free ligand molecules are linked by N-H···S and N-H···O hydrogen bonds, forming layered structures. nih.govresearchgate.net These intermolecular interactions are often replaced by coordination bonds to metal ions in the resulting complexes.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| This compound | Monoclinic | P2₁/c | Intramolecular N-H···O hydrogen bond; molecules linked by N-H···S hydrogen bonds into chains. | nih.gov |
| 3-Acetyl-1-(2-methylphenyl)thiourea | Monoclinic | P2₁/c | Intramolecular N-H···O bond; molecules form dimers via N-H···S hydrogen bonds. | researchgate.net |
Theoretical Insights into Metal-Ligand Binding Affinity and Stability
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the electronic structure, stability, and binding affinity of metal-thiourea complexes. rsc.orgksu.edu.tr Theoretical calculations can complement experimental findings and provide insights into aspects that are difficult to probe experimentally.
DFT studies on related acylthiourea ligands and their metal complexes have been used to:
Verify Molecular Structures: Calculated geometric parameters (bond lengths and angles) can be compared with experimental data from X-ray crystallography to validate the determined structures. rsc.org
Analyze Electronic Properties: Calculations of molecular orbitals (HOMO-LUMO) and charge distribution can explain the nature of the metal-ligand bond and the reactivity of the complex.
Predict Spectroscopic Data: Theoretical calculations can predict vibrational frequencies (IR spectra), which can then be compared with experimental spectra to aid in the assignment of absorption bands.
Investigate Reaction Mechanisms: Computational modeling can be employed to study the pathways of complex formation and ligand exchange reactions.
For this compound, theoretical studies could be used to predict the relative stabilities of different coordination modes (e.g., O,S-chelation vs. N,S-chelation) with various metal ions, thereby guiding synthetic efforts toward desired complexes. Hirshfeld surface analysis, another computational tool, can be used to visualize and quantify intermolecular interactions within the crystal lattice, providing a deeper understanding of the forces that govern the crystal packing. rsc.orgksu.edu.tr
Mechanistic Insights into the Biological Activity of Thiourea Derivatives
Enzyme Inhibition Mechanisms
Thiourea-based compounds have emerged as potent inhibitors of various enzymes, primarily through mimicking substrates or interacting with key residues or cofactors in the enzyme's active site. mdpi.comacs.org
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a primary strategy for the management of Alzheimer's disease. mdpi.comnih.gov Thiourea (B124793) derivatives have demonstrated significant inhibitory potential against both enzymes. mdpi.commdpi.com The mechanism often involves the thiourea molecule fitting into the active site of the cholinesterase enzymes. Molecular docking studies reveal that these compounds can interact with both the catalytic and peripheral anionic sites of AChE and BChE. mdpi.com The interactions are typically stabilized by hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the active site. nih.gov For instance, some coumarin-linked thiourea derivatives have shown potent inhibition, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Various Thiourea Derivatives IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | 0.04 | nih.gov |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | Butyrylcholinesterase (BChE) | 0.06 | nih.gov |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 (µg/mL) | mdpi.com |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 (µg/mL) | mdpi.com |
| Thiourea-Pyrazoline Derivative 7 | Acetylcholinesterase (AChE) | 0.123 | nih.gov |
| Thiourea-Triazole Derivative 6 | Butyrylcholinesterase (BChE) | 0.201 | nih.gov |
Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, by catalyzing the hydrolysis of urea (B33335). nih.govnih.gov Thiourea and its derivatives are well-established urease inhibitors, acting as substrate analogues. nih.govrsc.org Their inhibitory mechanism is primarily attributed to the interaction of the thiourea scaffold with the nickel ions in the urease active site. acs.orgnih.gov The sulfur atom of the thiourea group coordinates with the two Ni²⁺ ions, disrupting the catalytic machinery. Docking simulations suggest that the thiourea moiety penetrates the urea binding site, effectively blocking substrate access. nih.gov The inhibitory potency can be modulated by different substituents on the thiourea core, which can form additional hydrogen bonds with amino acid residues lining the active site pocket. nih.gov
Table 2: Urease Inhibitory Activity of Various Thiourea Derivatives IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity.
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Thiourea (Standard) | 21.2 | nih.gov |
| Tryptamine-derived thiourea (Compound 14) | 11.4 | nih.gov |
| Tryptamine-derived thiourea (Compound 16) | 13.7 | nih.gov |
| Alkyl chain-linked thiourea (Compound 3c) | 10.65 | rsc.org |
| Alkyl chain-linked thiourea (Compound 3g) | 15.19 | rsc.org |
| N-monoarylacetothiourea (Compound b19) | 0.16 | nih.gov |
Molecular Interaction with Biological Targets
The thiourea scaffold possesses three reactive centers: the thionic sulfur and two amino groups, enabling a variety of interactions with biological macromolecules like proteins and DNA. biointerfaceresearch.com
Thiourea derivatives primarily interact with biological targets through non-covalent forces. biointerfaceresearch.com Molecular docking studies frequently show these compounds binding within the active sites of enzymes or the grooves of DNA. mdpi.comarabjchem.org These interactions are stabilized by a network of hydrogen bonds, typically involving the N-H protons of the thiourea acting as donors and electronegative atoms on the biological target acting as acceptors. nih.gov Furthermore, the aromatic rings often present in thiourea derivatives can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (like tyrosine or tryptophan) or DNA base pairs. biointerfaceresearch.comarabjchem.org While the sulfur atom has nucleophilic character, the literature on this class of compounds emphasizes these non-covalent binding modes over classical alkylation reactions, where a reactive group is transferred to a nucleophilic site on a target molecule. biointerfaceresearch.com
The thiourea moiety is capable of forming coordinate bonds, a type of interaction that shares characteristics with covalent bonds. The most prominent example is the interaction with metalloenzymes. As detailed in the urease inhibition section (7.1.2), the sulfur atom of the C=S group acts as a soft Lewis base and can coordinate strongly with soft Lewis acidic metal ions, such as the Ni²⁺ ions in the urease active site. nih.gov This coordination effectively forms a stable complex that inactivates the enzyme. Similarly, thiourea derivatives can interact with other metal-containing proteins. nih.gov The thiocarbonyl carbon is electrophilic and could theoretically be a target for nucleophilic attack from biological macromolecules, although this mechanism is less commonly reported than the coordination chemistry of the sulfur atom. mdpi.com
Antioxidant and Radical Scavenging Mechanisms
Many thiourea derivatives exhibit significant antioxidant and radical scavenging properties, which contribute to their protective effects in biological systems. mdpi.comresearchgate.net These compounds can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. researchgate.net
The primary antioxidant mechanism for thiourea derivatives is believed to be hydrogen atom transfer (HAT). researchgate.nethueuni.edu.vn In the HAT mechanism, the N-H bond of the thiourea cleaves, and the hydrogen atom is donated to a free radical, effectively neutralizing it. This process is often thermodynamically and kinetically favorable. researchgate.net A secondary pathway is the single electron transfer (SET) mechanism, where the thiourea molecule donates an electron to the radical. hueuni.edu.vn Computational studies suggest that for reactions with many free radicals, the HAT mechanism accounts for the vast majority of the scavenging activity. researchgate.nethueuni.edu.vn Thiourea and its derivatives are known to be particularly powerful scavengers of highly reactive species like hydroxyl radicals (•OH). nih.gov The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)), which measure the ability of a compound to quench stable free radicals. researchgate.netmdpi.com
Table 3: Antioxidant Activity of Various Thiourea Derivatives IC₅₀ represents the concentration required to scavenge 50% of the free radicals.
| Compound | Assay | IC₅₀ | Reference |
|---|---|---|---|
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | researchgate.net |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 mM | researchgate.net |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 mM | researchgate.net |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 mM | researchgate.net |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | mdpi.com |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | mdpi.com |
Hydrogen Atom Transfer (HAT) Mechanisms
Hydrogen Atom Transfer (HAT) is a fundamental chemical process involving the transfer of a hydrogen atom (a proton and an electron) in a single step. mdpi.comscripps.edu This mechanism is crucial for the functionalization of C-H bonds, transforming them into highly reactive alkyl radicals that can undergo further reactions. mdpi.com The driving force behind a HAT reaction is the bond dissociation energy (BDE); for the reaction to be favorable, the BDE of the bond being formed must be greater than the bond being broken. mdpi.com
In the context of biological systems, HAT is a key mechanism in the action of antioxidants. Thiourea derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to participate in HAT reactions. researchgate.net Theoretical studies on the reaction between thiourea derivatives and hydroxyl radicals (•OH) have explored the HAT mechanism to understand their degradation pathways and antioxidant capacity. researchgate.net The presence of N-H and S-H (in the thiol tautomeric form) bonds in thiourea derivatives makes them potential hydrogen donors. The efficiency of HAT can be influenced by the nature of substituents on the thiourea core. researchgate.net Photocatalysis can also induce HAT, where a photocatalyst, upon excitation by light, can directly abstract a hydrogen atom from a substrate, initiating a chemical transformation. nih.govnih.gov
Cell Proliferation Inhibition and Apoptosis Induction Pathways (General Thiourea Derivatives)
Thiourea derivatives have emerged as a promising class of compounds in cancer research, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines. mdpi.commdpi.com These compounds can suppress cancer cell proliferation and, in some cases, reverse treatment resistance. mdpi.comnih.gov
The anticancer effects of thiourea derivatives are often mediated through the induction of apoptosis, or programmed cell death. One study on a new N,N′-diarylthiourea derivative showed its effectiveness in suppressing the growth of MCF-7 breast cancer cells. nih.gov The study revealed that the compound induced a significant increase in early and late apoptotic cells and caused an arrest of the cell cycle in the S phase. nih.gov Furthermore, an increase in the levels of caspase-3, a key executioner enzyme in apoptosis, suggested that the compound initiates an intrinsic apoptotic pathway. nih.gov
Other research has shown that thiourea derivatives can target specific molecular pathways involved in cancer progression, such as inhibiting angiogenesis (the formation of new blood vessels) and modulating cancer cell signaling pathways. mdpi.com The structural diversity of thiourea derivatives allows for the synthesis of a wide range of compounds with tailored properties, making them attractive candidates for the development of new anticancer agents. mdpi.com For instance, some derivatives have shown potent inhibitory effects on the proliferation of MCF-7 cells, with these effects being comparable to the standard drug Tamoxifen in in-vivo models. nih.gov
Structure-Activity Relationship (SAR) Studies in Related Thioureas
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs. drugdesign.org For thiourea derivatives, SAR studies have provided valuable insights into the features that govern their various biological effects, including their anticancer, antiviral, and antimicrobial activities. nih.govmdpi.comdergipark.org.tr
In the realm of anticancer research, SAR studies have highlighted the importance of the substituents on the phenyl rings of N,N'-diarylthioureas. biointerfaceresearch.com For example, the introduction of electron-withdrawing groups, such as trifluoromethyl or nitro groups, has been shown to enhance cytotoxic activity against various cancer cell lines. biointerfaceresearch.comresearchgate.net The position of these substituents also plays a critical role. For instance, one study found that introducing an electron-withdrawing group at the para-position of the benzene (B151609) ring was beneficial for enhancing inhibitory activity against E. coli β-glucuronidase. nih.gov
SAR studies have also been instrumental in developing thiourea derivatives as antiviral agents. By systematically modifying the structure of lead compounds, researchers have been able to identify derivatives with potent activity against viruses like HIV-1. nih.gov These studies often involve synthesizing a series of analogs and evaluating their activity, followed by molecular docking studies to understand the binding interactions with the target protein. nih.govnih.gov
Data Tables
Table 1: Crystal Data and Structure Refinement for 3-Acetyl-1-(3-methylphenyl)thiourea
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂OS |
| Formula Weight | 208.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6841 (9) |
| b (Å) | 14.943 (1) |
| c (Å) | 9.5358 (9) |
| β (°) | 107.49 (1) |
| Volume (ų) | 1044.32 (18) |
| Z | 4 |
| Temperature (K) | 295 |
| Data sourced from references nih.govresearchgate.net. |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| C2—C1–N1—C7 | -168.76 (14) |
| C6—C1–N1—C7 | 14.71 (24) |
| Dihedral angle between phenyl ring and side chain | 14.30 (7) |
| Data sourced from references nih.govresearchgate.net. |
Table 3: Hydrogen-bond Geometry (Å, °) for this compound
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1—H1N···O1 | 0.87 (1) | 1.90 (2) | 2.6536 (16) | 144 (2) |
| N2—H2N···O1(i) | 0.85 (1) | 2.12 (1) | 2.9564 (16) | 166 (2) |
| Symmetry code: (i) x, -y+1/2, z+1/2. Data sourced from reference nih.gov. |
Advanced Applications of 3 Acetyl 1 3 Methylphenyl Thiourea and Analogues
Applications in Material Science
The exploration of organic compounds for applications in material science has revealed the significant potential of acylthiourea derivatives. Their specific electronic and structural properties are key to their performance in specialized applications.
Thiourea (B124793) and its derivatives are recognized for their non-linear optical (NLO) properties. ijpcbs.com NLO materials are crucial for modern technologies like laser frequency modulation, optical data storage, and telecommunications. acs.org The NLO response in organic molecules often arises from intramolecular charge transfer and extended π-conjugated systems.
Research into unsymmetrical acylthiourea derivatives has demonstrated their potential as efficient third-order NLO materials. acs.org Quantum chemical calculations on compounds like methyl 2-(3-benzoylthioureido)benzoate (MBTB) and 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) have been performed to evaluate their third-order NLO polarizability (hyperpolarizability, γ). acs.orgacs.org The results indicate that structural modifications, such as enhancing charge-transfer characteristics, can significantly increase the NLO response. acs.org For instance, the calculated average static γ amplitude for MBTB was found to be 3.77 times larger than that of BTCC, a difference attributed to better charge-transfer properties in the former. acs.orgacs.org These findings suggest that acylthiourea compounds, including 3-Acetyl-1-(3-methylphenyl)thiourea, represent a promising class of materials for NLO applications. acs.org
NLO Properties of Acylthiourea Analogues| Compound | Average Static γ Amplitude (esu) | Key Finding |
|---|---|---|
| Methyl 2-(3-benzoylthioureido)benzoate (MBTB) | 102.91 × 10-36acs.orgacs.org | Higher NLO response due to enhanced charge-transfer characteristics. acs.org |
| 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) | 27.30 × 10-36acs.orgacs.org | Serves as a baseline for comparison within acylthiourea derivatives. acs.org |
Molecular Recognition and Sensing
The ability of thiourea derivatives to form hydrogen bonds and coordinate with metal ions makes them excellent candidates for the development of chemical sensors. researchgate.netnih.gov The thiourea backbone provides both hydrogen bond donors (N-H groups) and a Lewis basic site (C=S group), enabling interaction with a variety of analytes. nih.govphyschemres.org
Thiourea derivatives have been successfully developed as chemosensors for both cations and anions. nih.gov They show a strong affinity for heavy metal ions such as copper (Cu²⁺) and mercury (Hg²⁺), often resulting in a detectable colorimetric or fluorescent signal. researchgate.netnih.govtsijournals.comorientjchem.org For example, a ninhydrin (B49086) thiourea derivative has been reported as a selective visual sensor for Cu(II) in aqueous solutions. tsijournals.com The interaction typically involves the soft sulfur atom of the thiourea moiety binding to the metal ion. tsijournals.com
Furthermore, the N-H protons in the thiourea structure can act as hydrogen-bond donors to recognize anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and sulfate (B86663) (SO₄²⁻). physchemres.orgdigitellinc.commdpi.com This interaction can trigger a color change in a tethered chromophore, allowing for naked-eye detection. digitellinc.commdpi.com Theoretical studies using density functional theory (DFT) have confirmed that the hydrogen bonding between the thiourea N-H groups and anions is the primary sensing mechanism. physchemres.org The versatility of thiourea derivatives in detecting both cations and anions makes them highly attractive for applications in environmental monitoring and industrial process control. researchgate.netnih.gov
Ion Sensing Applications of Thiourea Derivatives| Analyte Type | Specific Ions Detected | Sensing Mechanism | Detection Method |
|---|---|---|---|
| Cations | Cu(II), Hg(II), Ag(I) researchgate.netnih.govtsijournals.comorientjchem.org | Coordination with sulfur and other donor atoms. researchgate.nettsijournals.com | Colorimetric, Fluorometric, Naked-eye. nih.govtsijournals.comorientjchem.org |
| Anions | F⁻, AcO⁻, SO₄²⁻, H₂PO₄⁻ physchemres.orgdigitellinc.commdpi.com | Hydrogen bonding via N-H groups. physchemres.org | Colorimetric, UV-Vis Spectroscopy. digitellinc.commdpi.com |
Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, and crystal engineering aims to design solid-state structures with desired properties. This compound is an excellent model for studying these principles due to its capacity for forming specific and predictable hydrogen bonds. nih.govresearchgate.net
In the crystal lattice, molecules are further linked by intermolecular hydrogen bonds. Centrosymmetric pairs of N—H···S hydrogen bonds create R²₂(8) or R²₂(12) ring motifs, which assemble the molecules into dimers or larger aggregates. nih.govresearchgate.net These dimers can then be connected into chains or layers through additional N—H···O hydrogen bonds, creating a robust supramolecular architecture. nih.govresearchgate.net The study of these packing motifs is crucial for understanding structure-property relationships and for designing new materials with specific solid-state characteristics. nih.gov For example, the crystal structure of 3-Acetyl-1-(2-methylphenyl)thiourea, an isomer, shows molecules linked into chains by pairs of both N—H···S and N—H···O hydrogen bonds. researchgate.netnih.gov
Hydrogen Bonding in Acetylphenylthiourea Analogues| Compound | Interaction Type | Description | Resulting Motif |
|---|---|---|---|
| This compound | Intramolecular | Hydrogen bond between amide proton (N-H) and acetyl oxygen (C=O). nih.govresearchgate.net | S(6) ring nih.govresearchgate.net |
| Intermolecular | Molecules linked via N—H···S and N—H···O hydrogen bonds. nih.govresearchgate.net | R²₂(12) and C(4) motifs forming a layered structure. nih.gov | |
| 3-Acetyl-1-(2-methylphenyl)thiourea | Intramolecular | N—H···O hydrogen bond. researchgate.netnih.gov | S(6) ring researchgate.netnih.gov |
| Intermolecular | Molecules linked by pairs of N—H···S hydrogen bonds. researchgate.netnih.gov | R²₂(8) loops forming chains. researchgate.netnih.gov |
Corrosion Inhibition Mechanisms
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. jmaterenvironsci.comonepetro.orgonepetro.org The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. jmaterenvironsci.comresearchgate.netacs.org
The mechanism of inhibition involves several key molecular features:
Active Centers : The thiourea molecule contains sulfur and two nitrogen atoms, all of which possess lone pairs of electrons. jmaterenvironsci.comijaet.org These act as the primary centers for adsorption.
Adsorption Process : The inhibitor molecules displace water molecules from the metal surface. The lone pair electrons on the sulfur and nitrogen atoms are donated to the vacant d-orbitals of the metal (e.g., iron), forming a coordinate covalent bond. jmaterenvironsci.com This process is a form of chemisorption. acs.org
Protective Film Formation : The adsorbed layer creates a physical barrier on the metal surface, which isolates it from the corrosive medium. researchgate.net This film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying thiourea derivatives as mixed-type inhibitors. jmaterenvironsci.comresearchgate.net
Structural Effects : The efficiency of inhibition is influenced by the molecular structure. acs.org The presence of an aromatic ring, as in this compound, can enhance adsorption through π-electron interactions with the metal surface. acs.org Density Functional Theory (DFT) studies have shown that the sulfur atom preferentially occupies hollow sites on the iron surface, forming strong Fe-S bonds that explain the potent inhibition effect. onepetro.orgonepetro.org
The strength of the adsorption and the resulting inhibition efficiency depend on factors such as the inhibitor's concentration, the temperature, and the specific corrosive environment. acs.orgijaet.org
Mechanism of Corrosion Inhibition by Thiourea Derivatives| Aspect of Mechanism | Description |
|---|---|
| Primary Action | Adsorption onto the metal surface to form a protective film. jmaterenvironsci.comresearchgate.net |
| Active Centers | Sulfur and Nitrogen atoms with lone electron pairs. jmaterenvironsci.comijaet.org |
| Bonding Type | Coordinate covalent bonds (chemisorption) between S/N atoms and vacant metal d-orbitals. jmaterenvironsci.comonepetro.org |
| Inhibitor Type | Mixed-type, inhibiting both anodic and cathodic reactions. jmaterenvironsci.comresearchgate.net |
| Enhancing Features | Aromatic rings (π-electron interactions) and other functional groups. acs.org |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of thiourea (B124793) derivatives is a well-established field, yet there remains significant room for innovation, particularly in aligning with the principles of green chemistry. Future research should prioritize the development of novel synthetic routes for 3-Acetyl-1-(3-methylphenyl)thiourea that are more efficient, economical, and environmentally benign than traditional methods.
Conventional synthesis often involves the reaction of an appropriate acid chloride with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which then reacts with an amine. mdpi.com While effective, these methods can involve hazardous solvents and produce unwanted byproducts.
Emerging green chemistry techniques offer promising alternatives. mdpi.com These include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. mdpi.comnih.gov
Ultrasonic Irradiation: Sonication provides mechanical energy to accelerate reactions, offering another energy-efficient method for synthesis. mdpi.comacs.org
Solvent-Free Reactions: Techniques like grinding or ball milling can facilitate reactions in a solid state, eliminating the need for potentially toxic solvents. mdpi.com
Catalytic Approaches: The use of phase transfer catalysts or other novel catalytic systems could improve reaction efficiency and selectivity under milder conditions. mdpi.com
A comparative analysis of potential synthetic routes is presented below:
| Method | Potential Advantages | Key Research Focus |
| Conventional Reflux | Well-established, reliable | Optimization to reduce solvent use and byproducts |
| Microwave-Assisted | Rapid reaction times, higher yields, energy efficient | Optimization of power and time; scalability |
| Ultrasonic-Assisted | Enhanced reaction rates, applicable to heterogeneous systems | Study of frequency and power effects on yield and purity |
| Solvent-Free Grinding | Eliminates solvent waste, eco-friendly | Investigation of reaction kinetics and scalability |
Future work in this area will not only refine the production of this compound but also contribute to the broader goal of sustainable chemical manufacturing.
Integration of Advanced Spectroscopic Techniques for Comprehensive Characterization
While standard techniques like FT-IR, NMR, and mass spectrometry are routinely used to characterize newly synthesized compounds, advanced spectroscopic methods can provide deeper insights into the structural and electronic properties of this compound. mdpi.com
Future characterization should aim to:
Employ Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. orientjchem.org This is crucial for understanding intermolecular interactions and for computational modeling.
Utilize Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) can confirm structural assignments and reveal subtle through-bond and through-space correlations. Solid-state NMR could be employed to study the compound's structure and dynamics in its solid form.
Apply Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can determine the thermal stability and phase transitions of the compound, which is vital for material science applications.
A detailed structural elucidation will form the bedrock for understanding its chemical reactivity and biological activity.
Development of Hybrid Computational-Experimental Methodologies for Mechanistic Elucidation
The synergy between computational chemistry and experimental work offers a powerful paradigm for understanding chemical and biological mechanisms at a molecular level. For this compound, this hybrid approach can accelerate the discovery process.
Future research directions include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the molecule's geometry, electronic structure, and spectroscopic properties (IR, NMR), providing a theoretical complement to experimental data. tandfonline.com Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can shed light on its reactivity. tandfonline.com
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound within the active site of a protein or enzyme. nih.govmdpi.com This is instrumental in rational drug design.
Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of the compound and its complexes with biological targets over time, providing insights into the stability of interactions and conformational changes. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related derivatives, QSAR models can be developed to correlate specific structural features with observed biological activity, guiding the design of more potent compounds. tandfonline.com
These computational tools, when validated by experimental results, can significantly reduce the time and resources required for research and development.
Design and Synthesis of Functionalized Derivatives for Targeted Applications
The core structure of this compound is a versatile scaffold that can be chemically modified to create a library of derivatives with tailored properties. rsc.org The strategic addition or modification of functional groups on the phenyl ring or by replacing the acetyl group could fine-tune its electronic, steric, and pharmacokinetic characteristics.
| Potential Modification Site | Example Functional Groups | Potential Application Target |
| Phenyl Ring | Halogens (F, Cl, Br), Nitro (-NO2), Methoxy (B1213986) (-OCH3) | Enhanced antimicrobial or anticancer activity mdpi.comnih.gov |
| Acetyl Group | Different aroyl or acyl groups | Modulating lipophilicity and binding interactions |
| Thiourea N-H protons | Alkylation or arylation | Altering hydrogen bonding capacity and solubility |
| Overall Structure | Coupling to other pharmacophores (e.g., dipeptides, thiazole) | Creating hybrid molecules with dual-action mechanisms mdpi.comrsc.org |
The synthesis of such derivatives would aim to improve specific activities, such as enhancing selectivity for a particular cancer cell line or improving efficacy against resistant microbial strains. rsc.orgnih.gov
Investigation of Emerging Biological Targets and Corresponding Mechanisms of Action
Thiourea derivatives are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov While the parent compound may exhibit certain activities, a key future direction is to identify novel and specific biological targets.
Potential areas of investigation include:
Enzyme Inhibition: Many thioureas act as enzyme inhibitors. Screening this compound against panels of enzymes, such as tyrosinase, kinases, or urease, could reveal new therapeutic targets. nih.govnih.gov For instance, tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are sought for treating hyperpigmentation. nih.govmdpi.com
Anticancer Mechanisms: Research could delve into specific cancer-related pathways. Thiourea derivatives have been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and interfere with cell signaling pathways. mdpi.comrsc.org Investigating these effects for this compound is a promising avenue.
Antimicrobial Action: The compound and its future derivatives could be tested against a broad range of pathogenic bacteria and fungi, especially drug-resistant strains. nih.gov Mechanistic studies could explore whether they disrupt cell membranes, inhibit essential enzymes, or interfere with biofilm formation. nih.gov
Neurodegenerative Diseases: Some thiourea-containing compounds have been investigated for activity against targets relevant to Alzheimer's disease, such as cholinesterases. researchgate.net This represents another potential, albeit less explored, avenue.
Elucidating the precise mechanism of action is crucial for advancing any promising compound towards therapeutic development.
Exploration of New Material Science Applications and Supramolecular Architectures
Beyond biology, the structural characteristics of thiourea derivatives make them attractive candidates for applications in material science. The ability of the thiourea moiety to form strong hydrogen bonds is a key feature for building ordered, self-assembled structures. youtube.com
Emerging opportunities include:
Corrosion Inhibitors: Organic compounds containing nitrogen and sulfur atoms, like thioureas, are known to be effective corrosion inhibitors for metals by adsorbing onto the metal surface and forming a protective layer. emerald.com The efficacy of this compound in this capacity could be a valuable area of industrial research.
Anion Sensors: The hydrogen bond donor capabilities of the N-H protons in the thiourea group can be exploited to design chemosensors that selectively bind and detect specific anions. acs.org
Supramolecular Chemistry: The compound can act as a "tecton" or building block for creating larger, well-defined supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govchemrxiv.org These organized assemblies could have applications in areas like crystal engineering and the development of functional materials. chemrxiv.org
Metal Complexes: The sulfur and oxygen atoms can act as ligation sites to coordinate with metal ions, forming stable metal complexes. mdpi.com These complexes often exhibit unique properties and enhanced biological activities compared to the ligand alone. mdpi.com
The exploration of these material-based applications would significantly broaden the utility of this compound beyond the biomedical field.
Q & A
Q. Basic Research Focus
- Single-Crystal X-ray Diffraction (SCXRD): Resolves the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.6841 Å, b = 14.943 Å, c = 9.5358 Å, and β = 107.49°. SHELXL software refines the structure, achieving R = 0.035 and wR = 0.100 .
- Infrared Spectroscopy (IR): Identifies functional groups via peaks at 3163.7 cm⁻¹ (N-H), 1690.0 cm⁻¹ (C=O), 1269.5 cm⁻¹ (C-N), and 693.3 cm⁻¹ (C=S) .
How can computational methods elucidate the electronic properties of thiourea derivatives?
Advanced Research Focus
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and validates experimental data. For example, TD-DFT predicts UV-Vis absorption spectra, while Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzyme active sites). These methods aid in predicting reactivity and binding affinities .
What strategies resolve contradictions in reactivity data for thiourea derivatives with varying substituents?
Advanced Research Focus
Contradictions arise from substituent positional effects (e.g., ortho vs. para methyl groups). Systematic studies comparing derivatives (e.g., 3-Acetyl-1-(2-methylphenyl)thiourea vs. 3-Acetyl-1-(4-methylphenyl)thiourea) can isolate steric/electronic influences. For example:
- Steric Hindrance: Ortho-substituents reduce nucleophilic substitution rates by 40% compared to para-analogs .
- Electron-Withdrawing Effects: Chlorine substituents (e.g., 3-chlorophenyl derivatives) enhance oxidation stability by 25% .
How does the thiourea scaffold enable biological activity, and what experimental assays validate this?
Advanced Research Focus
The thiourea group provides hydrogen-bonding sites (NH and S) for enzyme inhibition. Assays include:
- Antioxidant Activity: DPPH/ABTS radical scavenging (IC₅₀ values correlate with electron-donating substituents) .
- Antimicrobial Screening: Agar diffusion assays against E. coli and S. aureus (MIC values <50 µg/mL for derivatives with lipophilic groups) .
- Molecular Docking: Validates interactions with targets like tyrosinase or β-amyloid (binding energies < -8.0 kcal/mol) .
What methodological challenges arise in crystallographic studies of thiourea derivatives?
Q. Advanced Research Focus
- Twinned Crystals: Common in derivatives with flexible substituents (e.g., allyl groups). Use SHELXD for structure solution and TWINLAW for refinement .
- Disorder Modeling: Methyl/ethyl groups may require PART instructions in SHELXL to refine occupancy ratios .
- Validation: ADDSYM (PLATON) checks for missed symmetry, while RIGU (CIF validation) ensures compliance with IUCr standards .
How do reaction conditions influence the synthesis of thiourea-based analogs?
Q. Advanced Research Focus
- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate thiourea formation by 30% vs. ethanol .
- Catalysts: Lewis acids (e.g., ZnCl₂) reduce reaction time from 6 hours to 2 hours via thiocyanate activation .
- Scale-Up Challenges: Continuous flow reactors improve yield consistency (>90%) by minimizing thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
